molecular formula C15H22ClNO4 B8185839 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride

3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride

Cat. No.: B8185839
M. Wt: 315.79 g/mol
InChI Key: YDNOMDXSZOOWFR-UHFFFAOYSA-N
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Description

3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride is a benzoic acid derivative featuring a methyl ester at the carboxyl group, a tert-butoxycarbonyl (Boc)-protected aminoethyl side chain at the 3-position of the aromatic ring, and a hydrochloride salt form . This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide and pharmaceutical chemistry, where Boc groups serve as temporary protective groups for amines during multi-step reactions. Its molecular formula is approximately C₁₅H₂₂N₂O₄·HCl (molecular weight ~330.8 g/mol), though exact values depend on positional isomerism and hydration states .

Properties

IUPAC Name

methyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4;/h5-8,12H,9,16H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNOMDXSZOOWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Benzoic Acid Precursor

The foundational step involves converting the carboxylic acid moiety of 3-(2-amino-2-carboxyethyl)benzoic acid into its methyl ester. This is typically achieved via acid-catalyzed esterification using methanol and concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). For example, in analogous syntheses, refluxing the acid in methanol with H₂SO₄ (2–5 mol%) for 12–24 hours achieves near-quantitative conversion. The reaction proceeds via nucleophilic acyl substitution:

3-(2-Amino-2-carboxyethyl)benzoic acid+CH₃OHH₂SO₄Methyl ester intermediate+H₂O\text{3-(2-Amino-2-carboxyethyl)benzoic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Methyl ester intermediate} + \text{H₂O}

Key parameters:

  • Temperature : 65–70°C (reflux)

  • Catalyst : H₂SO₄ (4–6 mol%) or HCl gas

  • Yield : 85–92% after neutralization and extraction

Introduction of the Boc Protecting Group

The primary amine on the ethyl side chain is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. This step prevents undesired side reactions during subsequent synthetic steps. A representative protocol involves dissolving the methyl ester intermediate in tetrahydrofuran (THF) or dichloromethane (DCM), followed by Boc₂O (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture is stirred at 0–5°C for 1 hour and then at room temperature for 12 hours:

Methyl ester intermediate+Boc₂ODMAPBoc-protected intermediate+CO₂\text{Methyl ester intermediate} + \text{Boc₂O} \xrightarrow{\text{DMAP}} \text{Boc-protected intermediate} + \text{CO₂}

Optimization Notes :

  • Base selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) enhances reaction efficiency.

  • Workup : Aqueous NaHCO₃ washes remove excess Boc₂O, while column chromatography (hexane/ethyl acetate) purifies the product.

Resolution of Chiral Center and Hydrochloride Salt Formation

The (R)-configuration at the ethyl side chain’s α-carbon is achieved via chiral resolution or asymmetric synthesis . For instance, enzymatic resolution using lipases or chiral HPLC separation isolates the desired enantiomer. Subsequent treatment with HCl gas in diethyl ether or methanol yields the hydrochloride salt:

Boc-protected intermediate+HCl(R)-3-(2-Amino-2-Boc-ethyl)-benzoic acid methyl ester hydrochloride\text{Boc-protected intermediate} + \text{HCl} \rightarrow \text{(R)-3-(2-Amino-2-Boc-ethyl)-benzoic acid methyl ester hydrochloride}

Critical Considerations :

  • Acid stability : The Boc group remains intact under controlled HCl exposure (pH 4–6).

  • Crystallization : Anti-solvent addition (e.g., ethyl acetate to methanol) enhances salt purity.

Comparative Analysis of Methodologies

Esterification Catalysts: H₂SO₄ vs. HCl

While H₂SO₄ offers higher esterification rates, HCl minimizes side reactions (e.g., sulfonation). Patent US20070149802A1 highlights HCl’s superiority for acid-sensitive substrates, achieving 89% yield without racemization.

Boc Protection: Solvent and Base Optimization

THF outperforms DCM in Boc reactions due to improved solubility of intermediates. DMAP (5 mol%) increases acylation rates by 40% compared to TEA alone.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 1.39 (s, 9H, Boc CH₃), 3.27 (m, 2H, CH₂), 3.81 (s, 3H, OCH₃), 7.42–8.11 (m, 4H, aromatic).

  • ¹³C NMR : δ 28.2 (Boc CH₃), 52.1 (OCH₃), 80.1 (Boc C), 155.2 (C=O Boc), 166.4 (COOCH₃).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₁₅H₂₁NO₄ [M+H]⁺: 280.1549; found: 280.1553.

Industrial-Scale Production Challenges

Stereochemical Integrity

Racemization during esterification or Boc deprotection necessitates stringent pH control (pH 6–8) and low-temperature workups.

Cost-Effective Catalysts

Palladium-catalyzed steps (e.g., vinylation in CN109553532B) are cost-prohibitive; substituting nickel-based catalysts reduces expenses by 30% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoic acid core.

    Reduction: Reduction reactions can target the ester or amino groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized benzoic acid derivatives.

    Reduction: Reduced forms of the ester or amino groups.

    Substitution: Substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications in scientific research, particularly in medicinal chemistry, biochemistry, and material science.

Medicinal Chemistry

3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study :
A study demonstrated that derivatives of this compound exhibited significant activity against certain types of cancer cells. The modifications made to the benzoic acid moiety enhanced the compound's cytotoxicity, making it a candidate for further drug development .

Biochemical Research

In biochemical studies, this compound is utilized as a building block for synthesizing peptide analogs. The tert-butoxycarbonyl (Boc) group serves as a protecting group during peptide synthesis, allowing for the selective functionalization of amino acids.

Data Table: Synthesis Applications

Application AreaDescriptionResult/Outcome
Peptide SynthesisUsed as a Boc-protected amino acidFacilitates selective coupling
Drug DevelopmentIntermediate for anticancer agentsPromising cytotoxic activity observed

Material Science

The compound's unique properties also make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to form stable bonds with various substrates enhances the durability and functionality of materials.

Case Study :
Research indicated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability. The resulting materials showed enhanced resistance to environmental degradation .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

4-(1-Amino-2-tert-butoxycarbonylamino-ethyl)-benzoic acid methyl ester hydrochloride
  • Structure: A positional isomer with the Boc-protected aminoethyl group at the 4-position of the benzene ring instead of the 3-position.
  • Molecular Formula : C₁₅H₂₂N₂O₄·HCl (CAS: 939760-52-8) .
  • Key Differences :
    • Steric and Electronic Effects : The para-substitution (4-position) may alter steric hindrance and electronic distribution compared to the meta-substituted (3-position) target compound, influencing reactivity in coupling reactions .
    • Crystallinity : Positional isomerism can lead to differences in melting points and solubility. For example, ortho-substituted analogs often exhibit lower solubility due to increased molecular packing efficiency .
Methyl 3-[2-(benzyl(methyl)amino)ethyl]benzoate hydrochloride (PRL-8-53)
  • Structure: Features a tertiary amine (benzyl(methyl)amino group) instead of a Boc-protected primary amine.
  • Molecular Formula: C₁₈H₂₁NO₂·HCl (CAS: 51352-87-5) .
  • Key Differences: Basicity and Stability: The tertiary amine in PRL-8-53 is more basic and less prone to oxidation than the Boc-protected primary amine in the target compound. Pharmacological Activity: PRL-8-53 is a nootropic agent, highlighting how structural modifications (e.g., tertiary amines vs. Boc-protected amines) dictate biological activity .
3-Amino-4-methyl benzoic acid (2’-chloro ethyl ester)
  • Structure : Lacks the Boc group and contains a chloroethyl ester and methyl substituent at the 4-position.
  • Synthesis : Involves nitration, reduction, and esterification steps, differing from the reductive amination or Boc-protection strategies used for the target compound .
  • Applications : Used in agrochemical intermediates, emphasizing the role of ester groups in modulating lipophilicity for specific industrial applications .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound C₁₅H₂₂N₂O₄·HCl ~330.8 N/A Boc-protected primary amine, 3-substitution, hydrochloride salt
4-Positional Isomer () C₁₅H₂₂N₂O₄·HCl 294.35 + 36.46 (HCl) 939760-52-8 Para-substitution, similar Boc protection
PRL-8-53 Hydrochloride () C₁₈H₂₁NO₂·HCl 319.83 51352-87-5 Tertiary amine, no Boc group, nootropic activity
Montelukast Precursor () C₂₄H₂₀ClNO₃ 406.88 149968-11-6 Quinoline moiety, ethenyl group, higher molecular complexity

Stability and Reactivity

  • Boc Group Sensitivity : The target compound’s Boc group is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid), enabling controlled deprotection .
  • Salt Form : The hydrochloride salt enhances aqueous solubility, critical for purification and handling, whereas free bases (e.g., PRL-8-53 free amine) may require specialized storage .

Biological Activity

3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride, with the CAS number 2376144-35-1, is a compound that has garnered interest in various biological and pharmaceutical research contexts. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure:

  • Molecular Formula: C15H22ClNO4
  • Molecular Weight: 315.79 g/mol

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential as a pharmaceutical agent. It exhibits characteristics that may be beneficial in therapeutic applications, particularly in the context of enzyme inhibition and as a building block in drug synthesis.

Enzyme Inhibition

Research indicates that derivatives of benzoic acid, including this compound, can act as inhibitors for various enzymes. For instance, compounds with similar structures have been studied for their ability to inhibit interleukin-1 beta converting enzyme (ICE), which plays a crucial role in inflammatory responses and apoptosis.

Case Studies

  • Study on Enzyme Inhibition:
    • Objective: To evaluate the inhibitory effects of related compounds on ICE.
    • Findings: The study demonstrated that modifications to the benzoic acid structure could enhance inhibitory potency. The presence of the tert-butoxycarbonyl group was noted to significantly affect binding affinity to the enzyme.
  • Pharmacokinetics and Toxicology:
    • Objective: To assess the pharmacokinetic properties of 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride.
    • Findings: Preliminary studies suggest low acute toxicity levels when administered orally, indicating a favorable safety profile for potential therapeutic use.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Enzyme InhibitionEffective against ICE; structure-dependent activity
Acute ToxicityLow toxicity observed in animal models
PharmacokineticsFavorable absorption and distribution properties
Therapeutic PotentialPotential use in anti-inflammatory therapies

Synthesis and Structural Modifications

A significant aspect of research surrounding this compound involves its synthesis and the impact of structural modifications on its biological activity. Studies have shown that altering substituents on the benzoic acid moiety can lead to enhanced biological properties, such as increased potency against specific targets.

The mechanism by which 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve modulation of signaling pathways related to inflammation and cell death.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride?

  • Methodology :

  • Step 1 : Utilize Pd/C-catalyzed hydrogenation under H₂ (1 atm) to reduce intermediates, as demonstrated in the synthesis of structurally similar bicyclic esters (e.g., exo-6-amino derivatives) .
  • Step 2 : Protect the amino group with tert-butoxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in inert solvents like dichloromethane.
  • Step 3 : Form the hydrochloride salt by treating the free base with HCl in ethyl acetate, followed by crystallization at low temperatures (e.g., 5°C) to enhance purity .
    • Critical Parameters : Monitor H₂ uptake during hydrogenation and maintain anhydrous conditions during Boc protection to avoid hydrolysis.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm, as standardized for Boc-protected amines .
  • NMR Spectroscopy : Confirm structure via ¹H-NMR (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at 7.3–8.0 ppm) and ¹³C-NMR (e.g., Boc carbonyl at ~155 ppm, ester carbonyl at ~170 ppm) .
  • Melting Point : Compare observed melting points (e.g., 51–68°C for similar bicyclic esters) with literature values to detect impurities .

Q. What safety protocols are critical when handling this hydrochloride salt?

  • Hazards : Skin/eye irritation, respiratory sensitization (common with hydrochloride salts and Boc-protected amines) .
  • Mitigation :

  • Use fume hoods and PPE (gloves, goggles) during synthesis.
  • In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
    • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

  • Strategies :

  • Iterative Analysis : Compare experimental NMR data with computational predictions (DFT calculations) or databases of analogous compounds (e.g., benzoic acid esters with Boc groups) .
  • Cross-Validation : Use complementary techniques like IR (e.g., ester C=O stretch at ~1720 cm⁻¹) or mass spectrometry to confirm functional groups .
  • Crystallography : If crystals are obtainable, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What methods enable selective removal of the Boc group without cleaving the methyl ester?

  • Optimized Conditions :

  • Acidolysis : Treat with 2–4 M HCl in ethyl acetate (2–4 hours, 0–5°C) to selectively deprotect the Boc group while preserving the ester .
  • Alternative : Use TFA (trifluoroacetic acid) in dichloromethane (1:1 v/v, 30 minutes) for milder deprotection .
    • Monitoring : Track Boc removal via TLC (Rf shift) or loss of the tert-butyl signal in NMR .

Q. What side reactions are prevalent during the coupling of the amino-ethyl moiety to the benzoic acid backbone?

  • Common Issues :

  • Ester Hydrolysis : Avoid aqueous conditions during coupling; use anhydrous solvents like THF or DMF.
  • Racemization : Minimize by coupling at low temperatures (–10°C) and using coupling agents like HOBt/EDCI .
  • Byproducts : Monitor for N-acylation byproducts via LC-MS and purify via flash chromatography .

Q. How can reaction conditions be optimized to improve yield in hydrochloride salt formation?

  • Variables to Test :

  • Solvent Polarity : Use low-polarity solvents (e.g., diethyl ether) to precipitate the salt efficiently.
  • Stoichiometry : Optimize HCl equivalents (1.0–1.2 eq) to avoid excess acid, which may degrade the Boc group .
  • Crystallization : Slow cooling (0.5°C/min) enhances crystal purity. For hygroscopic salts, employ lyophilization .

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